(1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Overview
Description
JWH-147 is an analgesic drug used in scientific research. It acts as a cannabinoid agonist at both the CB1 and CB2 receptors. The compound was named after the renowned professor of organic chemistry, John W. Huffman .
Mechanism of Action
Target of Action
The primary targets of (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, also known as JWH-147, are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
JWH-147 acts as a cannabinoid agonist, meaning it binds to and activates the CB1 and CB2 receptors . It has a somewhat higher affinity for the CB2 receptor, with a Ki of 7.1 nM at CB2 compared to 11.0 nM at CB1 . This interaction with the cannabinoid receptors triggers a series of cellular responses, leading to the compound’s effects .
Biochemical Pathways
As a cannabinoid agonist, it is likely to influence the endocannabinoid system’s pathways . For instance, it may affect the AMPK pathway in the liver, inhibiting the downstream target ACC1 via phosphorylation . ACC1 is responsible for the conversion of acetyl-CoA into malonyl-CoA, the precursor of free fatty acids .
Pharmacokinetics
As a synthetic cannabinoid, it is expected to have a high affinity for cannabinoid receptors, suggesting good bioavailability
Result of Action
As a cannabinoid agonist, it is known to have analgesic effects, which are likely due to its interaction with the cb1 and cb2 receptors . Other effects may include changes in mood and cognition, although these are less well-studied .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like JWH-147. Factors such as temperature, light, and pollution could potentially affect the compound’s stability and efficacy . Additionally, the compound’s action could be influenced by the individual’s physiological state, including factors like age, health status, and genetic makeup . .
Biochemical Analysis
Biochemical Properties
JWH-147 acts as a cannabinoid agonist at both the CB1 and CB2 receptors . It is somewhat selective for the CB2 subtype, with a Ki of 11.0 nM at CB1 vs 7.1 nM at CB2 . The interaction of JWH-147 with these receptors influences various biochemical reactions within the body.
Cellular Effects
The cellular effects of JWH-147 are primarily mediated through its interaction with the CB1 and CB2 receptors
Molecular Mechanism
The molecular mechanism of action of JWH-147 involves its binding to the CB1 and CB2 receptors
Preparation Methods
The synthetic routes for JWH-147 have not been widely documented. it is known to have a high affinity for both the central CB1 receptor (Ki = 11 nM) and the peripheral CB2 receptor (Ki = 7.1 nM) . Industrial production methods are not well-established, as JWH-147 is primarily used for research purposes.
Chemical Reactions Analysis
JWH-147 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Unfortunately, specific reagents and conditions for these reactions remain scarce in the literature. Major products formed from these reactions are also not extensively studied.
Scientific Research Applications
JWH-147 finds applications in several scientific fields:
Chemistry: Researchers study its interactions with cannabinoid receptors to understand their binding mechanisms.
Biology: Investigations explore its impact on cellular processes and signaling pathways.
Medicine: Although not approved for medical use, JWH-147’s analgesic properties make it relevant for pain management research.
Industry: Its potential as a therapeutic agent drives interest in drug development.
Comparison with Similar Compounds
JWH-147 stands out due to its dual CB1 and CB2 receptor affinity. Similar compounds include other synthetic cannabinoids like JWH-030 and JWH-307.
Properties
IUPAC Name |
(1-hexyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO/c1-2-3-4-10-18-28-20-23(19-26(28)22-13-6-5-7-14-22)27(29)25-17-11-15-21-12-8-9-16-24(21)25/h5-9,11-17,19-20H,2-4,10,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMYAMAGHYHNKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658823 | |
Record name | (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00658823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-20-1 | |
Record name | 1-Hexyl-2-phenyl-4-(1-naphthoyl)pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914458-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-147 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00658823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-147 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ6N4B8QWE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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